molecular formula C10H9FO B1265641 Cyclopropyl 4-fluorophenyl ketone CAS No. 772-31-6

Cyclopropyl 4-fluorophenyl ketone

Cat. No.: B1265641
CAS No.: 772-31-6
M. Wt: 164.18 g/mol
InChI Key: MHKHJIJXMVHRAJ-UHFFFAOYSA-N
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Preparation Methods

Cyclopropyl 4-fluorophenyl ketone can be synthesized through various methods. One common synthetic route involves the reaction of 4-chloro-4’-fluorobutyrophenone with cyclopropyl magnesium bromide . The reaction is typically carried out under reflux conditions, followed by acidification and extraction to isolate the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Cyclopropyl 4-fluorophenyl ketone undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cyclopropyl 4-fluorophenyl ketone has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of cyclopropyl 4-fluorophenyl ketone depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The cyclopropyl group can enhance the compound’s binding affinity to certain proteins, while the fluorophenyl group can influence its electronic properties and reactivity.

Comparison with Similar Compounds

Cyclopropyl 4-fluorophenyl ketone can be compared with other similar compounds such as:

    Cyclopropyl phenyl ketone: Lacks the fluorine atom, which can significantly alter its reactivity and biological activity.

    4-Fluorophenyl ketone: Lacks the cyclopropyl group, affecting its steric and electronic properties.

    Cyclopropyl 4-chlorophenyl ketone: Similar structure but with a chlorine atom instead of fluorine, which can change its chemical behavior and applications.

The uniqueness of this compound lies in the combination of the cyclopropyl and fluorophenyl groups, which impart distinct chemical and biological properties.

Properties

IUPAC Name

cyclopropyl-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKHJIJXMVHRAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50227947
Record name Cyclopropyl 4-fluorophenyl ketone
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Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

772-31-6
Record name Cyclopropyl(4-fluorophenyl)methanone
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Record name Cyclopropyl 4-fluorophenyl ketone
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Record name 772-31-6
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Record name Cyclopropyl 4-fluorophenyl ketone
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Record name Cyclopropyl 4-fluorophenyl ketone
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Record name CYCLOPROPYL 4-FLUOROPHENYL KETONE
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Synthesis routes and methods

Procedure details

Add 20.0 g (0.10 mole) γ-chloro-p-fluorobutyrophenone dropwise to a methanolic KOH solution (prepared from 9.8 g of 86% KOH pellets and 60 ml of methanol). Stir the mixture at room temperature for 40 minutes and pour into 100 ml of water and then extract with 3×30 ml of methylene chloride. Wash the methylene chloride extracts with 3×40 ml of water, dry over magnesium sulfate and evaporate off the solvent to provide the title compound.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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